Cas no 1443354-83-3 (Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate)
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate
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- MDL: MFCD18911579
- Inchi: 1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3
- InChI Key: JHCAAAVSWGPTKK-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCOC1=CC=C(Br)C(F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432986-1g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate; . |
1443354-83-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB432986-5g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB432986-1 g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 1g |
€594.40 | 2023-03-11 | ||
| abcr | AB432986-5 g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 5g |
€1,373.40 | 2023-03-11 | ||
| Fluorochem | 392932-1g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
| Fluorochem | 392932-5g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
| Fluorochem | 392932-25g |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate |
1443354-83-3 | 97.0% | 25g |
£3118.00 | 2023-04-30 | |
| Crysdot LLC | CD12141789-1g |
Ethyl 4-(4-bromo-3-fluorophenoxy)butanoate |
1443354-83-3 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12141789-5g |
Ethyl 4-(4-bromo-3-fluorophenoxy)butanoate |
1443354-83-3 | 97% | 5g |
$1177 | 2024-07-23 |
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate Suppliers
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate (CAS No. 1443354-83-3): A Comprehensive Overview
Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate (CAS No. 1443354-83-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a 4-bromo-3-fluoro-phenoxy moiety, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural attributes make it valuable for developing novel therapeutic agents and crop protection chemicals.
The compound's molecular formula is C12H14BrFO3, with a molecular weight of 305.14 g/mol. The presence of both bromo and fluoro substituents on the aromatic ring enhances its reactivity, enabling diverse chemical transformations. Researchers often employ Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. This trend aligns with the growing interest in precision medicine and sustainable agriculture, where Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate plays a critical role. Its applications extend to the development of kinase inhibitors, antimicrobial agents, and herbicides, addressing global challenges like antibiotic resistance and food security.
From a synthetic perspective, Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate offers excellent versatility. The ethyl butanoate side chain can be hydrolyzed or transesterified, while the 4-bromo-3-fluoro-phenyl group serves as a handle for further functionalization. Such flexibility makes it a preferred choice for medicinal chemists aiming to optimize drug candidates' pharmacokinetic properties.
The compound's significance is further highlighted by its relevance to green chemistry initiatives. Researchers are exploring eco-friendly catalytic systems to incorporate Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate into sustainable synthetic routes. This aligns with the pharmaceutical industry's shift toward reducing waste and energy consumption, a topic frequently searched in AI-driven drug development platforms.
Analytical characterization of Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity, which is crucial for its performance in downstream applications. Quality control protocols are rigorously followed to meet the standards required for GMP-compliant manufacturing processes.
Market insights reveal that Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate is increasingly sourced by contract research organizations (CROs) and academic labs. Its pricing and availability are influenced by the demand for halogenated building blocks, a niche yet expanding segment in fine chemicals. Suppliers often highlight its compatibility with high-throughput screening workflows, a key consideration for modern drug discovery teams.
In conclusion, Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate (CAS No. 1443354-83-3) exemplifies the intersection of innovation and utility in chemical research. Its multifaceted applications, coupled with its alignment with industry trends like fluorine chemistry and sustainable synthesis, ensure its continued relevance. As scientific inquiries into targeted therapies and agrochemical advancements progress, this compound will remain a cornerstone in cutting-edge research.
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